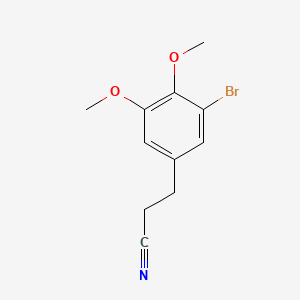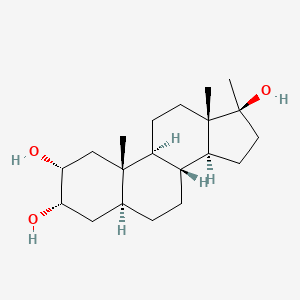
17alphalpha-Methyl-5alpha-androstane-2alpha,3alpha,17beta-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17alphalpha-Methyl-5alpha-androstane-2alpha,3alpha,17beta-triol is a synthetic steroid belonging to the class of androgens and derivatives These compounds are known for their role in the development and maintenance of masculine characteristics
Méthodes De Préparation
The synthesis of 17alphalpha-Methyl-5alpha-androstane-2alpha,3alpha,17beta-triol involves multiple steps, starting from basic steroidal precursors. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with a suitable steroidal precursor, such as androstenedione.
Methylation: Introduction of the 17alpha-methyl group is achieved through methylation reactions using reagents like methyl iodide.
Reduction: The 5alpha-androstane structure is formed through reduction reactions, often using reducing agents like lithium aluminum hydride.
Hydroxylation: Introduction of hydroxyl groups at the 2alpha, 3alpha, and 17beta positions is achieved through hydroxylation reactions using reagents like osmium tetroxide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
17alphalpha-Methyl-5alpha-androstane-2alpha,3alpha,17beta-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or other oxidized derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can further modify the hydroxyl groups, converting them into other functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using reagents like halogens.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of steroidal compounds.
Biology: Studied for its effects on cellular processes and its role as a regulator of gonadotropin secretion.
Medicine: Investigated for its potential therapeutic applications in hormone replacement therapy and treatment of androgen deficiency.
Industry: Utilized in the development of performance-enhancing drugs and as a reference material in sports drug testing.
Mécanisme D'action
The mechanism of action of 17alphalpha-Methyl-5alpha-androstane-2alpha,3alpha,17beta-triol involves its interaction with androgen receptors. Upon binding to these receptors, the compound modulates the expression of specific genes involved in the development and maintenance of masculine characteristics. The molecular targets include various enzymes and proteins involved in steroid metabolism and signaling pathways.
Comparaison Avec Des Composés Similaires
17alphalpha-Methyl-5alpha-androstane-2alpha,3alpha,17beta-triol can be compared with other similar compounds, such as:
5alpha-androstane-3beta,17alpha-diol: Another androgenic steroid with similar structural features but different hydroxylation patterns.
17-Methyl-5Alpha-androstane-3Alpha,17Beta-diol: A closely related compound with similar methylation and hydroxylation but differing in specific functional groups.
Propriétés
Formule moléculaire |
C20H34O3 |
|---|---|
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
(2R,3S,5S,8R,9S,10S,13S,14S,17S)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-2,3,17-triol |
InChI |
InChI=1S/C20H34O3/c1-18-11-17(22)16(21)10-12(18)4-5-13-14(18)6-8-19(2)15(13)7-9-20(19,3)23/h12-17,21-23H,4-11H2,1-3H3/t12-,13+,14-,15-,16-,17+,18-,19-,20-/m0/s1 |
Clé InChI |
BUTNDYMNFYGFDE-WIRWPRASSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C |
SMILES canonique |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC(C(C4)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1,1,2,2-Tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]phenol](/img/structure/B13424897.png)
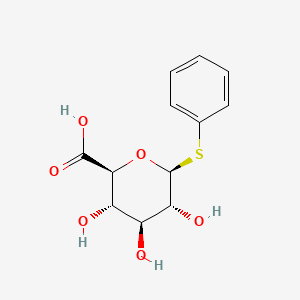

![rac-3-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid, trans](/img/structure/B13424916.png)
![(2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide](/img/structure/B13424919.png)
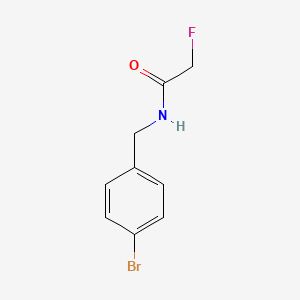
![N-[(1S)-1-(4-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13424924.png)
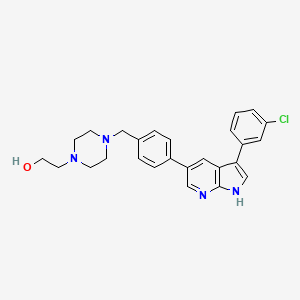
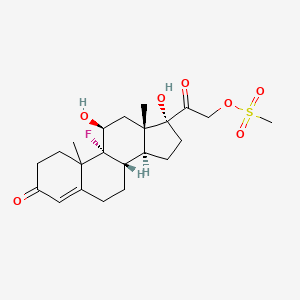
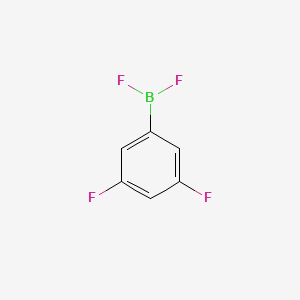
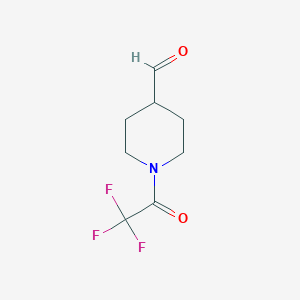

![(alphaR)-3-Amino-4-hydroxy-alpha-[[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]methyl]benzenemethanol](/img/structure/B13424948.png)
